[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine
CAS No.: 1694748-87-2
Cat. No.: VC8247063
Molecular Formula: C9H12F3N3
Molecular Weight: 219.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1694748-87-2 |
|---|---|
| Molecular Formula | C9H12F3N3 |
| Molecular Weight | 219.21 |
| IUPAC Name | [2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine |
| Standard InChI | InChI=1S/C9H12F3N3/c10-9(11,12)7-5-15-4-6(3-13)1-2-8(15)14-7/h5-6H,1-4,13H2 |
| Standard InChI Key | WFJWXIKCMZYEEP-UHFFFAOYSA-N |
| SMILES | C1CC2=NC(=CN2CC1CN)C(F)(F)F |
| Canonical SMILES | C1CC2=NC(=CN2CC1CN)C(F)(F)F |
Introduction
[2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol
This compound is closely related in structure and shares the trifluoromethyl group attached to the imidazopyridine ring. Key properties include:
-
Molecular Formula: C9H11F3N2O
-
Molecular Weight: 220.19 g/mol
-
PubChem CID: 125449066
-
Synonyms: [2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol, 2060045-02-3, EN300-316187 .
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic Acid
Another related compound with a carboxylic acid group at the 8-position:
Methyl 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
This compound features a methyl ester group at the 3-position:
Biological Activities of Imidazopyridines
Imidazopyridines are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. While specific data on [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine is not available, related compounds often exhibit promising pharmacological profiles.
Synthesis and Characterization
The synthesis of imidazopyridine derivatives typically involves multi-step reactions starting from commercially available precursors. Characterization is often performed using NMR, LC-MS, and other spectroscopic techniques to confirm the structure and purity of the compounds.
Data Table: Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | PubChem CID |
|---|---|---|---|
| [2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol | C9H11F3N2O | 220.19 | 125449066 |
| 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid | C9H9F3N2O2 | 234.18 | 115003935 |
| Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate | C10H11F3N2O2 | 248.20 | 125453368 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume